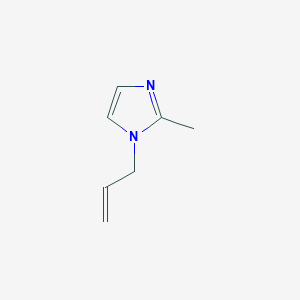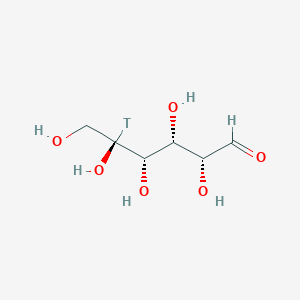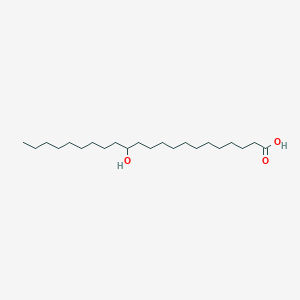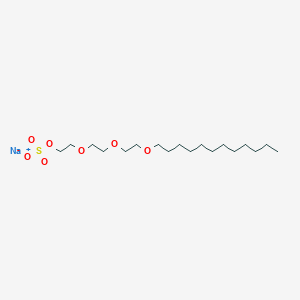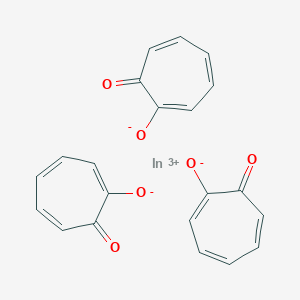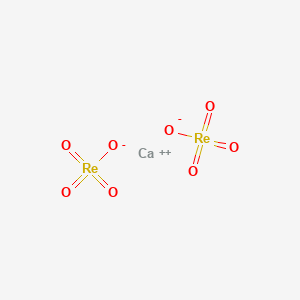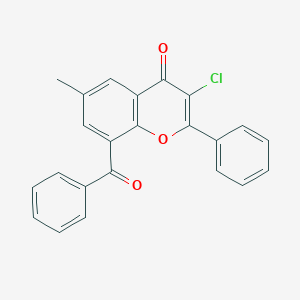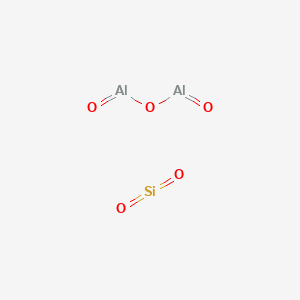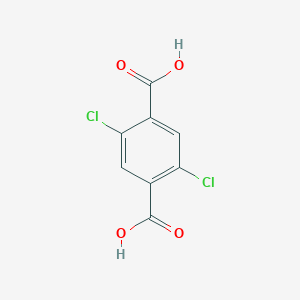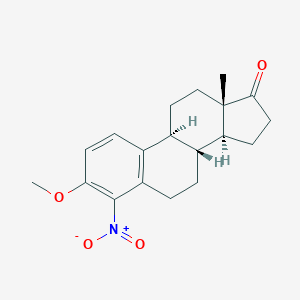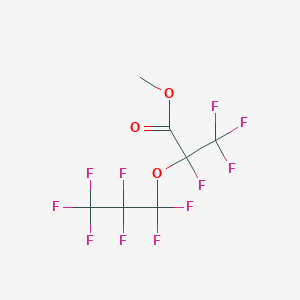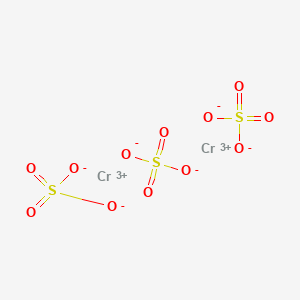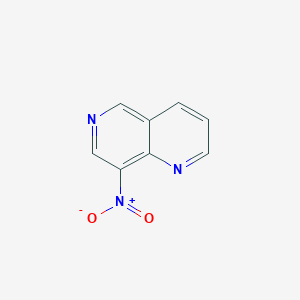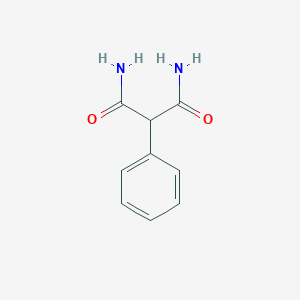![molecular formula C26H30N2O3 B080001 Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- CAS No. 14058-66-3](/img/structure/B80001.png)
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential application in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mécanisme D'action
The mechanism of action of Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. Specifically, Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which play a key role in the inflammatory response.
Effets Biochimiques Et Physiologiques
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of various inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been found to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has several advantages as a research compound. It is relatively easy to synthesize in large quantities and has been found to exhibit potent pharmacological effects. However, the compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the accuracy and reproducibility of experimental results. In addition, the compound has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well understood.
Orientations Futures
There are several potential future directions for research on Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)-. One area of interest is the development of new synthetic methods to produce the compound in a more efficient and cost-effective manner. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, further studies are needed to elucidate the compound's mechanism of action and to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- involves the reaction of 2-(2-bromomethylbutyl)-1,3-dioxane with indole-3-ethylamine in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to produce Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- in large quantities for scientific research purposes.
Applications De Recherche Scientifique
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been extensively studied for its potential application in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- has been studied for its potential as a therapeutic agent for the treatment of cardiovascular diseases.
Propriétés
Numéro CAS |
14058-66-3 |
|---|---|
Nom du produit |
Succinimide, 2-[2-[(benzyloxy)methyl]butyl]-N-(2-indol-3-ylethyl)- |
Formule moléculaire |
C26H30N2O3 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
1-[2-(1H-indol-3-yl)ethyl]-3-[2-(phenylmethoxymethyl)butyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H30N2O3/c1-2-19(17-31-18-20-8-4-3-5-9-20)14-22-15-25(29)28(26(22)30)13-12-21-16-27-24-11-7-6-10-23(21)24/h3-11,16,19,22,27H,2,12-15,17-18H2,1H3 |
Clé InChI |
UTVQZJSQFMBIKW-UHFFFAOYSA-N |
SMILES |
CCC(CC1CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32)COCC4=CC=CC=C4 |
SMILES canonique |
CCC(CC1CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32)COCC4=CC=CC=C4 |
Synonymes |
2-[2-[(Benzyloxy)methyl]butyl]-N-[2-(1H-indol-3-yl)ethyl]succinimide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



